4,4-Dimethylheptane

Gas Chromatography Analytical Chemistry Kovats Retention Index

Procure 4,4‑dimethylheptane (CAS 1068‑19‑5) as a certified reference standard for GC and GC‑MS method development, calibration, and compound identification in complex hydrocarbon matrices. Its well‑characterized Kovats retention index (~823.8–826 on non‑polar columns) and distinct mass spectral fragmentation pattern enable unambiguous identification in isomer‑rich mixtures where co‑elution would otherwise compromise analytical accuracy. The geminal dimethyl substitution at C4 produces a boiling point of 135.2 °C, density of ~0.72 g/cm³, and log Kow of ~4.65—values that differ critically from linear nonane and other branched isomers. Generic substitution introduces unacceptable measurement uncertainty in physiologically‑based pharmacokinetic (PBPK) modeling, environmental partitioning studies, and calibrated analytical workflows.

Molecular Formula C9H20
Molecular Weight 128.25 g/mol
CAS No. 1068-19-5
Cat. No. B087272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Dimethylheptane
CAS1068-19-5
Molecular FormulaC9H20
Molecular Weight128.25 g/mol
Structural Identifiers
SMILESCCCC(C)(C)CCC
InChIInChI=1S/C9H20/c1-5-7-9(3,4)8-6-2/h5-8H2,1-4H3
InChIKeyWSOKFYJGNBQDPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4-Dimethylheptane (CAS 1068-19-5): Properties, Purity, and Scientific Procurement Overview


4,4-Dimethylheptane (CAS 1068-19-5) is a branched alkane with the molecular formula C9H20 and a molecular weight of 128.26 g/mol, belonging to the nonane isomer family with a distinctive geminal dimethyl substitution at the C4 position [1]. Its fundamental physicochemical properties include a reported boiling point of approximately 135.2 °C at 101.3 kPa, a density of approximately 0.72 g/cm³ at 25 °C, a refractive index of approximately 1.405–1.408, and low water solubility [2]. As a hydrophobic saturated hydrocarbon, it serves as a non-polar reference standard and solvent in specialized applications. However, its branched molecular structure critically influences its vapor pressure, chromatographic retention behavior, and environmental partitioning properties relative to linear and differently branched structural isomers, making generic substitution unreliable for calibrated analytical workflows .

Why 4,4-Dimethylheptane Cannot Be Replaced by Generic Heptane Isomers in Analytical and Calibration Workflows


In research, industrial quality control, and environmental monitoring applications, substituting 4,4-dimethylheptane with another C9 alkane isomer without rigorous revalidation introduces unacceptable measurement uncertainty and regulatory compliance risk [1]. The geminal dimethyl substitution at the C4 position produces a distinct molecular geometry that fundamentally alters physicochemical properties such as boiling point, vapor pressure, and log Kow (octanol-water partition coefficient) compared to linear nonane (n-C9) or other singly- and doubly-branched isomers [2]. These differences manifest as unique Kovats retention index values and distinct mass spectral fragmentation patterns [3]. In physiologically-based pharmacokinetic (PBPK) modeling and toxicology studies, tissue/blood partition coefficients vary systematically with branching architecture, making isomer-specific identification essential for accurate exposure assessment [4]. Consequently, procurement decisions that treat branched alkanes as interchangeable commodities jeopardize data integrity, method transferability, and analytical traceability across laboratories and instrumentation platforms.

Quantitative Differentiation of 4,4-Dimethylheptane: Comparative Performance Data for Informed Procurement


Kovats Retention Index: 4,4-Dimethylheptane vs. Structurally Similar Nonane Isomers in Gas Chromatography

On a non-polar bonded-phase fused silica capillary column (DB-1), the experimentally determined Kovats retention index (I) for 4,4-dimethylheptane is 826 [1]. This value differs from the retention behavior expected of linear nonane (I ≈ 900 by definition) and from other C9 branched isomers, providing a reliable and reproducible chromatographic anchor for compound identification and method development. Multiple studies across different non-polar stationary phases (SE-30, OV-101, Petrocol DH) report consistently reproducible I values of approximately 823.8 for this compound under standardized temperature-programmed conditions [2].

Gas Chromatography Analytical Chemistry Kovats Retention Index

Octanol-Water Partition Coefficient (log Kow): Comparative Environmental Fate and Bioaccumulation Potential Assessment

The estimated log Kow (octanol-water partition coefficient) for 4,4-dimethylheptane is 4.65 based on KOWWIN v1.67 estimation . This value reflects the hydrophobicity and bioaccumulation potential of this specific branched isomer. For reference, linear nonane (n-C9) exhibits a log Kow of approximately 5.20 to 5.65, while highly branched isomers like 2,2,4,4-tetramethylpentane exhibit significantly lower log Kow values, demonstrating that increased branching systematically reduces log Kow and consequently alters environmental partitioning and tissue distribution behavior [1].

Environmental Chemistry Toxicology Pharmacokinetics

Boiling Point and Vapor Pressure: Isomer-Specific Differences Relevant to Distillation and Volatility-Dependent Applications

4,4-Dimethylheptane exhibits an experimentally determined boiling point of 135.2 °C at 101.3 kPa (760 mmHg) and an estimated vapor pressure of 9.7 mmHg at 25 °C [1]. In comparison, the isomeric 2,4-dimethylheptane has a reported boiling point of 133.6 °C at 760 mmHg, representing a difference of approximately 1.6 °C . This seemingly small difference in boiling point translates to measurably distinct volatility profiles and vapor pressure curves, which are consequential in precise distillation fractionation and in applications where vapor-phase concentration is critical.

Physical Chemistry Thermodynamics Process Engineering

Density and Refractive Index: Comparative Physical Property Data for Quality Control and Purity Assessment

At 25 °C, 4,4-dimethylheptane has a reported density of 0.7210–0.7221 g/cm³ and a refractive index (nD²⁰) of 1.4053–1.408 [1]. In comparison, 2,4-dimethylheptane, a closely related positional isomer, exhibits a predicted density range of 0.7 ± 0.1 g/cm³, with overlapping but not identical values . While density differences among C9 isomers are subtle, the refractive index provides a more discriminatory physical constant for rapid, non-destructive purity verification. The combination of boiling point, density, and refractive index forms a triad of measurable properties that collectively distinguish 4,4-dimethylheptane from its nearest structural analogs.

Analytical Chemistry Quality Control Material Characterization

Validated Application Scenarios for 4,4-Dimethylheptane (CAS 1068-19-5) Procurement


Chromatographic Reference Standard for Retention Index Calibration and Hydrocarbon Mixture Analysis

Procure 4,4-dimethylheptane as a certified reference standard for gas chromatography (GC) and GC-MS method development, calibration, and compound identification in complex hydrocarbon matrices. Its well-characterized Kovats retention index of approximately 823.8–826 on non-polar capillary columns provides a reproducible chromatographic landmark for the analysis of petroleum distillates, environmental samples, and fuel compositions [1][2]. The distinct retention behavior relative to linear nonane (ΔI ≈ -74) enables unambiguous identification and quantitation in isomer-rich mixtures where co-elution would otherwise compromise analytical accuracy.

Environmental Fate and Toxicology Modeling: Isomer-Specific Partitioning Studies

Utilize 4,4-dimethylheptane in controlled laboratory studies designed to measure tissue/blood partition coefficients and environmental distribution parameters for branched alkanes. Its estimated log Kow of 4.65 differs significantly from linear nonane and other branched isomers, making it a critical probe compound for developing and validating physiologically-based pharmacokinetic (PBPK) models and environmental fate algorithms that require isomer-specific input data [1][2]. Generic substitution with an alternative C9 isomer would introduce systematic error into model predictions for bioaccumulation potential and tissue distribution.

Specialty Non-Polar Solvent for Synthetic Chemistry Under Volatility-Specific Conditions

Employ 4,4-dimethylheptane as a high-purity, non-polar solvent in organic synthesis and extraction processes where its specific boiling point (135.2 °C) and vapor pressure profile offer a processing window distinct from both lower-boiling isomers like 2,4-dimethylheptane (133.6 °C) and higher-boiling linear nonane (≈151 °C) [1]. Its density of 0.72 g/cm³ and defined refractive index (≈1.405–1.408) provide additional quality control checkpoints for solvent purity verification before use in moisture-sensitive or oxidation-sensitive reactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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